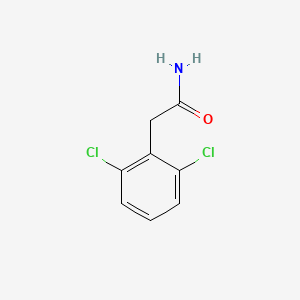

2-(2,6-Dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPLFZWNVMCJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392351 | |

| Record name | 2-(2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78433-88-2 | |

| Record name | 2-(2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichlorobenzeneacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY792EZ8SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(2,6-dichlorophenyl)acetamide. The document is structured to serve as a practical resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It includes a summary of key quantitative data, detailed experimental protocols for the determination of fundamental physicochemical parameters, and a visual representation of a common synthetic pathway. While experimental data for some properties of this specific molecule are not widely available in the public domain, this guide presents established methodologies for their determination, enabling researchers to generate these data as required.

Core Physicochemical Properties

This compound is a chemical intermediate, likely utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a dichlorinated phenyl ring attached to an acetamide group, suggests potential for further chemical modification and exploration of its biological activities.

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that experimental values for several key physicochemical properties, such as boiling point, pKa, and LogP, are not readily found in publicly accessible literature. In such cases, predictive methods may be employed for estimation, though experimental verification is always recommended.

| Property | Value | Source |

| CAS Number | 78433-88-2 | |

| Molecular Formula | C₈H₇Cl₂NO | |

| Molecular Weight | 204.05 g/mol | |

| Melting Point | 216-218 °C | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available | |

| Water Solubility | Data not available | |

| Storage | Room temperature, sealed, dry |

Experimental Protocols

This section details the standard experimental methodologies for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method [1]

-

Sample Preparation: The crystalline sample of this compound must be thoroughly dried and finely powdered to ensure uniform heat distribution.[1]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The tube is then tapped gently to compact the sample at the bottom.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.[2]

-

A second, more precise measurement is then conducted with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium between the sample and the heating medium.

-

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its determination.

Methodology: Shake-Flask Method [3][4]

-

Phase Preparation:

-

Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4).

-

Saturate the n-octanol with the aqueous buffer and, conversely, saturate the aqueous buffer with n-octanol by vigorously mixing them and allowing the phases to separate. This ensures that both phases are in equilibrium before the experiment.

-

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a known concentration.[5]

-

Partitioning:

-

A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.

-

The flask is then agitated (shaken) for a sufficient period (e.g., 24 hours) to ensure that the compound has reached equilibrium between the two phases.[3]

-

-

Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated. Centrifugation can be used to accelerate this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6]

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or a base. For an amide like this compound, the amide proton is very weakly acidic, and the carbonyl oxygen is weakly basic. Potentiometric titration is a common method for determining pKa values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, which is often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer. A calibrated pH electrode and a burette containing a standardized titrant (a strong acid like HCl or a strong base like NaOH) are immersed in the solution.

-

Titration Procedure: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. The pKa value is determined from the pH at the half-equivalence point. For very weak acids or bases, specialized data analysis methods may be required to accurately determine the pKa.

Synthesis and Potential Biological Activity

Synthetic Pathway

This compound is commonly synthesized from its corresponding carboxylic acid, 2-(2,6-dichlorophenyl)acetic acid. This transformation is a standard amidation reaction.

Caption: Synthesis of this compound.

The synthesis typically involves a two-step process. First, the carboxylic acid is activated, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This highly reactive intermediate is then treated with a source of ammonia, such as ammonium hydroxide, to form the final acetamide product.

Potential Biological Activity

While there is limited specific information on the biological activity of this compound itself, the dichlorophenyl moiety is a common feature in many biologically active compounds.[8] Derivatives of dichlorophenylacetic acid are known to exhibit a range of activities. For instance, related acetamide derivatives have been investigated for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[1][9] The structural similarity of this compound to the core of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac suggests that it could be a valuable starting point for the synthesis of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and its derivatives.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, standard experimental protocols for the determination of its key properties. While there are gaps in the publicly available experimental data for this specific compound, the methodologies outlined here provide a clear path for researchers to obtain this information. The synthesis of this compound is straightforward, and its chemical structure suggests potential for the development of novel, biologically active molecules. This guide serves as a valuable resource for scientists and researchers working with this compound and its derivatives in the fields of medicinal chemistry and drug development.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(2,6-Dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of the compound 2-(2,6-Dichlorophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical agents. The data presented is compiled from verified chemical databases.

Core Molecular Data

The fundamental molecular formula and weight are crucial for all stoichiometric calculations, analytical characterization, and registration of this compound. The table below summarizes these essential identifiers.

| Property | Value | Source |

| Chemical Formula | C₈H₇Cl₂NO | PubChem[1][2] |

| Molecular Weight | 204.05 g/mol | PubChem[1][2][3] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 78433-88-2 | PubChem[1] |

Experimental Protocols

The molecular weight and formula for this compound are calculated based on the known atomic weights of its constituent atoms as determined by its chemical structure. These are theoretical values derived from the elemental composition (C₈H₇Cl₂NO) and are confirmed experimentally through techniques such as high-resolution mass spectrometry. As this guide is informational, specific experimental protocols for routine verification are not detailed here but would follow standard institutional operating procedures for mass spectrometry or elemental analysis.

Logical Data Relationship

The relationship between the compound's common name and its fundamental molecular properties is a foundational concept in chemical informatics. The following diagram illustrates this direct, one-to-one relationship.

Caption: Relationship between compound name and its molecular properties.

References

An In-depth Technical Guide to 2-(2,6-Dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-dichlorophenyl)acetamide, a significant chemical intermediate and a known impurity in the synthesis of the pharmaceutical drug Guanfacine. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes its physicochemical properties. A generalized synthesis protocol is provided based on established chemical reactions for similar compounds. Due to the limited publicly available data, this guide also highlights the current gaps in experimental data and biological activity information for this specific molecule.

Chemical Identity and Nomenclature

The compound with the systematic name This compound is a halogenated aromatic acetamide. Its primary identification details are crucial for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to identify this compound, largely stemming from its role as a known impurity in the manufacturing of Guanfacine. These include:

CAS Number: 78433-88-2[4]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO | PubChem[1] |

| Molecular Weight | 204.05 g/mol | PubChem[1] |

| Topological Polar Surface Area | 43.1 Ų | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Note: The lack of experimentally verified data underscores the need for further analytical characterization of this compound.

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and logical synthetic route involves the amidation of 2-(2,6-dichlorophenyl)acetic acid. This common reaction in organic chemistry provides a reliable method for its preparation in a laboratory setting.

Generalized Experimental Protocol: Amidation of 2-(2,6-Dichlorophenyl)acetic Acid

This protocol is based on general methods for amide synthesis from carboxylic acids.

Objective: To synthesize this compound from 2-(2,6-dichlorophenyl)acetic acid.

Materials:

-

2-(2,6-dichlorophenyl)acetic acid

-

A suitable activating agent (e.g., thionyl chloride, oxalyl chloride, or a carbodiimide such as EDC)

-

An ammonia source (e.g., ammonia gas, ammonium hydroxide, or ammonium chloride)

-

An appropriate aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

A non-nucleophilic base (if using an ammonium salt, e.g., triethylamine)

-

Reagents for workup and purification (e.g., water, brine, drying agent like sodium sulfate, and solvents for chromatography or recrystallization)

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 2-(2,6-dichlorophenyl)acetic acid in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the activating agent at a controlled temperature (often 0 °C to room temperature). For instance, if using thionyl chloride, the reaction may be performed at room temperature or with gentle heating.

-

Stir the reaction mixture until the activation is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or the cessation of gas evolution.

-

-

Amidation:

-

In a separate reaction vessel, prepare the ammonia source. If using aqueous ammonia or an ammonium salt with a base, dissolve it in a suitable solvent.

-

Slowly add the activated acyl chloride solution to the ammonia source at a controlled temperature (typically 0 °C).

-

Allow the reaction to proceed, monitoring its completion by TLC.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction mixture, for example, by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Logical Workflow for Synthesis and Context

Caption: Synthesis pathway and pharmaceutical context of the compound.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and associated signaling pathways for this compound. Its primary significance in the scientific literature is as a process-related impurity in the synthesis of Guanfacine, an α2A adrenergic receptor agonist.

The toxicological profile and the potential pharmacological effects of this impurity are not well-documented in publicly accessible sources. Such information is often proprietary and contained within regulatory filings for the parent drug.

Conclusion

This compound is a well-defined chemical entity with a clear synthetic lineage from 2-(2,6-dichlorophenyl)acetic acid. Its primary relevance to the pharmaceutical industry is as an impurity of Guanfacine. This guide has summarized the available information on its identity and properties. However, the lack of experimental data and studies on its biological effects represents a notable gap in the scientific literature. Further research into the physicochemical and toxicological properties of this compound is warranted, particularly to better understand the impurity profile of Guanfacine.

References

Spectroscopic Profile of 2-(2,6-Dichlorophenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(2,6-dichlorophenyl)acetamide. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document presents a combination of data reported for structurally analogous compounds and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by offering insights into the expected spectral characteristics of this compound.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for this compound. These values are derived from literature data for similar chemical structures and well-established correlations in NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | m | 3H | Ar-H |

| ~5.5 - 6.5 | br s | 2H | -NH₂ |

| ~3.8 | s | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Amide) |

| ~136 | Ar-C (C-Cl) |

| ~132 | Ar-C (Quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| ~1470 | Medium | C=C Stretch (Aromatic) |

| ~780 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 203/205/207 | High | [M]⁺ (Molecular Ion) |

| 188/190/192 | Medium | [M - NH]⁺ |

| 160/162 | High | [M - C(O)NH₂]⁺ |

| 125 | Medium | [C₇H₅Cl]⁺ |

| 89 | Medium | [C₇H₅]⁺ |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectral data presented above. These protocols are standard procedures in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid sample of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

-

The resulting solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The homogeneous mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder of an FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound like this compound and a simplified representation of its synthesis.

The Core Mechanism of 2-(2,6-Dichlorophenyl)acetamide as a Selective COX-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 2-(2,6-Dichlorophenyl)acetamide as a selective cyclooxygenase-2 (COX-2) inhibitor. While direct extensive research on this specific molecule is limited, its structural similarity to the widely studied non-steroidal anti-inflammatory drug (NSAID) diclofenac allows for a detailed theoretical and comparative exploration of its inhibitory potential. This document synthesizes information on the parent compound, diclofenac, and other acetamide-based COX-2 inhibitors to elucidate the probable binding modes, enzymatic inhibition, and downstream effects on inflammatory signaling pathways. Quantitative data from related compounds are presented to offer a comparative framework for potency and selectivity. Furthermore, detailed experimental protocols for assessing COX-2 inhibition are provided to guide future research on this and similar compounds.

Introduction: The Role of COX-2 in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection, platelet aggregation, and renal blood flow.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[2][3] This induction leads to a surge in prostaglandin production, which in turn mediates the classic signs of inflammation: pain, fever, swelling, and redness.[][5]

The discovery of the distinct roles of COX-1 and COX-2 led to the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[6]

This compound: A Structural Perspective

The molecule this compound is a derivative of the well-established NSAID, diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid).[7][8] The core structure features a 2,6-dichlorophenyl ring linked to an acetamide group. This structural motif is common in a class of potent COX-2 inhibitors. The dichlorophenyl group is known to confer significant inhibitory activity, while the acetamide moiety can influence selectivity and binding kinetics.[1][9]

Mechanism of Action: Inhibition of the COX-2 Catalytic Site

The primary mechanism of action for this compound as a COX-2 inhibitor is through competitive binding to the active site of the enzyme, thereby preventing the substrate, arachidonic acid, from being converted into prostaglandin H2 (PGH2).[][6]

Binding Interactions within the COX-2 Active Site

The active site of COX-2 is a hydrophobic channel. Key amino acid residues within this channel are crucial for inhibitor binding. Based on the structure of diclofenac and other acetamide derivatives, the following interactions are proposed for this compound:

-

Hydrophobic Interactions: The 2,6-dichlorophenyl ring is expected to fit into a hydrophobic pocket within the COX-2 active site. This interaction is a key determinant of the compound's affinity for the enzyme.

-

Hydrogen Bonding: The acetamide group can form critical hydrogen bonds with residues in the active site. Specifically, the amide nitrogen and carbonyl oxygen can interact with the side chains of amino acids such as Arginine (Arg120), Tyrosine (Tyr355), and Serine (Ser530). These interactions help to anchor the inhibitor within the active site and contribute to its inhibitory potency.

The selectivity of certain inhibitors for COX-2 over COX-1 is attributed to a key difference in the active site of the two isoforms. COX-2 has a larger, more flexible active site due to the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2. This creates a side pocket that can accommodate bulkier inhibitor molecules, a feature often exploited in the design of selective COX-2 inhibitors.

Quantitative Analysis of COX-2 Inhibition

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Diclofenac

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| Diclofenac | 0.1 - 1.0 | 0.01 - 0.1 | ~10 |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro COX-2 Inhibitory Activity of Various Acetamide Derivatives

| Compound Reference | Derivative Class | COX-2 IC50 (µM) |

| Cheng et al.[10] | Phenol acetamide | 0.616 - 0.768 |

| Chandna et al.[11] | Pyrazolylbenzyltriazole | 5.01 |

| Chen et al.[11] | Dihydropyrazole sulfonamide | 0.33 |

| Ellah et al.[11] | 1,3,4-oxadiazole/oxime hybrid | 2.30 - 6.13 |

These data suggest that while the core dichlorophenyl structure contributes to potent COX inhibition, modifications to the acetamide side chain can significantly influence the overall inhibitory profile and selectivity.

Signaling Pathways and Downstream Effects

The inhibition of COX-2 by this compound would block the synthesis of prostaglandins, leading to a cascade of downstream anti-inflammatory effects.

Prostaglandin Synthesis Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by a COX-2 inhibitor.

Caption: Prostaglandin synthesis pathway and COX-2 inhibition.

By inhibiting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.

Experimental Protocols for Assessing COX-2 Inhibition

To evaluate the inhibitory activity of this compound, a series of in vitro and in vivo assays can be employed.

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins in human whole blood, providing a physiologically relevant assessment of COX-1 and COX-2 activity.

Workflow Diagram:

Caption: Human Whole Blood Assay workflow for COX-1/COX-2.

Methodology:

-

Blood Collection: Draw fresh human blood into heparinized tubes.

-

Compound Incubation: Aliquot the blood and incubate with various concentrations of this compound or vehicle control.

-

COX-1 Activity: For the COX-1 arm, allow the blood to clot at 37°C for 1 hour. This process induces platelet aggregation and subsequent COX-1-mediated thromboxane B2 (TXB2) production.

-

COX-2 Activity: For the COX-2 arm, add lipopolysaccharide (LPS) to the blood and incubate at 37°C for 24 hours to induce COX-2 expression and prostaglandin E2 (PGE2) production.

-

Sample Processing: Centrifuge the samples to separate serum (for COX-1) or plasma (for COX-2).

-

Quantification: Measure the levels of TXB2 and PGE2 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a standard in vivo model to assess the anti-inflammatory effects of a compound.

Workflow Diagram:

Caption: Carrageenan-Induced Paw Edema workflow.

Methodology:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

-

Compound Administration: Administer this compound or vehicle control to different groups of rats via oral gavage or intraperitoneal injection.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of selective COX-2 inhibitors. Its structural similarity to diclofenac suggests a high potential for potent anti-inflammatory activity. The proposed mechanism of action involves competitive inhibition of the COX-2 active site through a combination of hydrophobic and hydrogen bonding interactions.

Future research should focus on the synthesis and in-depth biological evaluation of this compound to confirm its COX-2 inhibitory potency and selectivity. This would involve conducting the experimental protocols outlined in this guide to determine its IC50 values for both COX isoforms and to assess its in vivo efficacy. Further structure-activity relationship (SAR) studies, involving modifications to the acetamide and dichlorophenyl moieties, could lead to the discovery of even more potent and selective COX-2 inhibitors with improved pharmacokinetic and safety profiles. Molecular docking and crystallographic studies would also be invaluable in precisely defining the binding mode of this compound within the COX-2 active site, providing a rational basis for further drug design and optimization.

References

- 1. archivepp.com [archivepp.com]

- 2. ijpda.org [ijpda.org]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology | springermedizin.de [springermedizin.de]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. galaxypub.co [galaxypub.co]

- 10. researchgate.net [researchgate.net]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Potential In Vitro and In Vivo Efficacy of 2-(2,6-Dichlorophenyl)acetamide

Introduction

2-(2,6-Dichlorophenyl)acetamide is a small molecule featuring a dichlorinated phenyl ring attached to an acetamide group. While this specific compound is not extensively characterized, its structural motifs are present in several well-studied pharmacologically active agents. This guide will explore the potential efficacy of this compound by examining three classes of its structural analogues:

-

Anticancer Agents: Based on N-(substituted phenyl)-2-(2,6-dichlorophenyl)acetamide derivatives that exhibit cytotoxic effects against cancer cell lines.

-

Local Anesthetics: Based on N-(2,6-dichlorophenyl)acetamide derivatives, which are analogues of lidocaine.

-

Anti-inflammatory Agents: Based on its structural similarity to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).

By analyzing the structure-activity relationships of these related compounds, we can postulate the potential biological profile of this compound and provide a foundation for future experimental validation.

Potential In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines

The acetamide scaffold is a common feature in molecules designed as anticancer agents. Structurally related compounds have demonstrated potent cytotoxic activity against various cancer cell lines.

Quantitative Data from Analogue Studies

The biological activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a close analogue, has been evaluated in vitro. Research indicates this compound can induce cytotoxic effects, suggesting its potential as an anticancer agent.[1] One study reported significant inhibitory effects on HepG2 liver cancer cells.[1]

| Compound Analogue | Cell Line | Assay Type | Efficacy Metric (IC₅₀) | Reference Compound | Reference IC₅₀ |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 (Liver Cancer) | Cytotoxicity | 0.62 µM | Sorafenib | 1.62 µM |

Table 1: Comparative in vitro cytotoxicity of a structural analogue of this compound. Data is illustrative of potential efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

The half-maximal inhibitory concentration (IC₅₀) is typically determined using a colorimetric assay such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2][3]

Objective: To determine the concentration of a test compound required to inhibit the growth of a cancer cell line by 50%.

Materials:

-

Selected cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[2]

-

Formazan Formation: Incubate the plate for 2-4 hours in a humidified atmosphere until purple formazan crystals are visible under a microscope.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Allow the plate to stand in the dark for at least 2 hours to ensure complete solubilization of the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: In Vitro Cytotoxicity Workflow

Potential In Vivo Efficacy: Local Anesthetic Activity

The N-(2,6-dichlorophenyl)acetamide core is the foundational structure of lidocaine and its analogues. This suggests that this compound could serve as a scaffold for compounds with local anesthetic properties.

Quantitative Data from Analogue Studies

N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), a lidocaine analogue, has been evaluated for its anesthetic and central nervous system activity in animal models.[6]

| Compound Analogue | Animal Model | Test | Concentration / Dose | Result |

| LIA | Guinea Pig | Corneal Reflex Anesthesia | 2% Solution | Anesthetic activity observed, similar to 2% Lidocaine[6] |

| LIA | Guinea Pig | Infiltration Anesthesia | 2% Solution | Anesthetic activity observed, similar to 2% Lidocaine[6] |

| LIA | Mouse | Sedative-Hypnotic Effect | 1-100 mg/kg, i.p. | Dose-dependent sedative-hypnotic effect observed[6] |

Table 2: In vivo anesthetic and sedative-hypnotic effects of a lidocaine analogue.

Experimental Protocols for In Vivo Anesthesia

Objective: To assess the topical anesthetic effect of a test compound on the cornea.

Materials:

-

Male guinea pigs

-

Test compound solution (e.g., 2% in saline)

-

Control (saline) and reference (e.g., 2% Lidocaine) solutions

-

Cochet-Bonnet aesthesiometer or a fine, non-traumatic filament (e.g., cotton thread)

Procedure:

-

Baseline Measurement: Gently touch the center of the guinea pig's cornea with the filament. A positive response is a blink reflex.[7] The corneal reflex should be present before application of the anesthetic.

-

Compound Administration: Instill a single drop of the test, control, or reference solution into the conjunctival sac of one eye. The other eye can serve as an internal control.

-

Assessment: At set time intervals (e.g., every 5 minutes), gently touch the cornea with the filament.

-

Endpoint: The absence of the blink reflex is recorded as a positive result for anesthesia. The duration of anesthesia is the time from the loss of the reflex until its return.

Objective: To evaluate the local anesthetic effect of a compound when infiltrated into the skin.

Materials:

-

Male guinea pigs

-

Test compound solution (e.g., 2% in saline)

-

Control (saline) and reference (e.g., 2% Lidocaine) solutions

-

Tuberculin syringes with fine-gauge needles

-

A sharp, sterile needle for stimulation

Procedure:

-

Preparation: Shave an area of skin on the back of the guinea pig.

-

Injection: Inject a small volume (e.g., 0.1-0.2 mL) of the test, control, or reference solution intradermally to raise a small wheal (a raised blister-like area).

-

Stimulation: At regular intervals (e.g., every 5 minutes), gently prick the center of the wheal with the sharp needle.

-

Endpoint: The absence of a cutaneous muscle twitch (flinching) in response to the needle prick indicates successful local anesthesia. The duration of action is the time from injection until the reflex returns.

Visualization: In Vivo Anesthesia Testing Workflow

Potential Mechanism of Action: Anti-inflammatory Activity

The chemical structure of this compound is a fragment of Diclofenac (2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid), a potent NSAID. This strong structural similarity suggests a high probability that it could exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.

The Prostaglandin Synthesis Pathway

COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[8][9] NSAIDs like Diclofenac exert their effects by blocking the active site of these enzymes, thereby preventing prostaglandin synthesis.[8][10] Diclofenac is known to inhibit both COX-1 and COX-2 with some preference for COX-2.[11]

Visualization: COX Inhibition in the Prostaglandin Pathway

Conclusion

While direct evidence is lacking, a comparative analysis of structurally related compounds strongly suggests that this compound possesses a promising pharmacological potential. Its core structure is implicated in potent in vitro anticancer activity , in vivo local anesthetic effects , and a plausible anti-inflammatory mechanism of action via the inhibition of COX enzymes.

This technical guide provides a foundational hypothesis for its efficacy. However, it is critical to underscore that these are inferred properties. Rigorous experimental validation, including in vitro cytotoxicity screening, in vivo efficacy studies in relevant animal models, and biochemical assays for enzyme inhibition, is required to definitively characterize the pharmacological profile of this compound.

References

- 1. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | 560075-65-2 | Benchchem [benchchem.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. namsa.com [namsa.com]

- 4. benchchem.com [benchchem.com]

- 5. atcc.org [atcc.org]

- 6. Pharmacological profile of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, a novel analogue of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]

- 8. jptcp.com [jptcp.com]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

The Dual Role of 2-(2,6-Dichlorophenyl)acetamide: A Technical Guide to a Key Diclofenac Impurity and Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. For diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), the control of impurities is a critical aspect of its quality control. Among the known impurities, 2-(2,6-Dichlorophenyl)acetamide, also recognized as Diclofenac Impurity F or Diclofenac Acetamide, holds a significant position. This technical guide provides an in-depth overview of this compound, detailing its role as both a process-related impurity and a vital reference standard for analytical testing.

This document outlines the chemical properties, synthesis, and analytical methodologies for the detection and quantification of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of diclofenac.

Chemical and Physical Properties

This compound is a synthetic organic compound that is structurally related to diclofenac. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| Systematic Name | N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide |

| Synonyms | Diclofenac Impurity F, Diclofenac Acetamide, Diclofenac Related Compound F |

| CAS Number | 560075-65-2[1][2][3] |

| Molecular Formula | C₁₄H₁₀Cl₃NO[4] |

| Molecular Weight | 314.59 g/mol [4] |

| Appearance | White to Off-white Solid[] |

| Solubility | Slightly soluble in DMSO and Methanol[] |

| Melting Point | 215-218°C[] |

| Boiling Point | 496.8 ± 45.0 °C at 760 mmHg[] |

Role as a Diclofenac Impurity

This compound is a known process-related impurity in the synthesis of diclofenac. Its presence in the final API is subject to strict regulatory limits to ensure the safety of the drug product. The European Pharmacopoeia (EP) lists it as a specified impurity of diclofenac sodium.[6]

Pharmacopeial Limits

The European Pharmacopoeia sets the following limits for impurities in Diclofenac Sodium:

| Impurity | Specification |

| Impurity F | Maximum 0.15% |

| Unspecified Impurities | For each impurity, maximum 0.10% |

| Total Impurities | Maximum 0.4% |

| Reporting Threshold | 0.05% |

Source: European Pharmacopoeia 11.0[6]

Use as a Reference Standard

Due to its importance as a specified impurity, highly purified this compound serves as a critical reference standard for analytical methods.[1] These reference standards are essential for the validation of analytical procedures and for the routine quality control of diclofenac API and its formulations, ensuring that the levels of this impurity are accurately monitored and remain within the acceptable limits.[1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-aryl amides can be adapted for the preparation of this compound. This typically involves the acylation of an aniline derivative with a suitable acylating agent.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Dissolution: Dissolve 2,6-dichlorophenylacetic acid in a suitable anhydrous organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

-

Activation: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution and stir for a few minutes to activate the carboxylic acid.

-

Amidation: Add 4-chloroaniline to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Purification: The filtrate is then washed with an acidic solution (e.g., dilute HCl), followed by a basic solution (e.g., saturated NaHCO₃), and finally with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the quantification of this compound in diclofenac. The European Pharmacopoeia outlines a specific HPLC method for the analysis of diclofenac and its impurities.[6]

Experimental Workflow:

Caption: HPLC workflow for impurity analysis.

Chromatographic Conditions (based on European Pharmacopoeia):

| Parameter | Condition |

| Stationary Phase | Octadecylsilyl silica gel for chromatography (C18), 5 µm |

| Mobile Phase | Mix 34 volumes of a phosphate buffer solution pH 2.5 and 66 volumes of methanol. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Source: European Pharmacopoeia 11.0[6]

Method Validation Parameters:

While the European Pharmacopoeia provides the method, specific validation parameters like Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound are not explicitly stated. However, a validated UPLC method for diclofenac sodium reported an LOD of 2 ppm and an LOQ of 6 ppm for the parent drug, indicating the sensitivity achievable with modern chromatographic techniques.[6] For impurity analysis, methods are typically validated to have an LOQ at or below the reporting threshold (0.05% for diclofenac impurities).

Logical Relationship Diagram

The following diagram illustrates the relationship between the starting materials, the final API (Diclofenac), and the formation of this compound as a process-related impurity.

Caption: Relationship between Diclofenac synthesis and Impurity F.

Conclusion

This compound is a critical compound in the context of diclofenac quality control. As a specified impurity, its levels in the final API must be carefully controlled to comply with regulatory standards. The availability of a high-purity reference standard of this compound is essential for the accurate and precise analytical monitoring required by pharmacopeias. This technical guide provides a foundational understanding of the synthesis, analysis, and regulatory context of this compound, equipping pharmaceutical scientists and professionals with the necessary knowledge to ensure the quality and safety of diclofenac products.

References

- 1. Diclofenac EP Impurity F | 560075-65-2 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmapure.co.uk [pharmapure.co.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 6. A validated stability-indicating UPLC method for determination of diclofenac sodium in its pure form and matrix formulations - Arabian Journal of Chemistry [arabjchem.org]

The Pharmacokinetic Profile of 2-(2,6-Dichlorophenyl)acetamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available literature does not contain specific, quantitative pharmacokinetic data for the compound 2-(2,6-Dichlorophenyl)acetamide. Therefore, this guide provides a comprehensive overview of the principles and standard experimental methodologies that would be employed to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The quantitative data presented is illustrative for a hypothetical compound with this core structure and should not be considered experimental results.

Introduction to the Pharmacokinetics of Arylacetamides

The this compound core is a key structural motif found in various pharmacologically active compounds. Understanding the pharmacokinetic (PK) properties of this class of molecules is paramount for the successful development of safe and efficacious therapeutics. The journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME), dictates its concentration at the site of action and, consequently, its therapeutic effect and potential for toxicity. The unique physicochemical properties conferred by the dichlorinated phenyl ring and the acetamide linkage significantly influence these processes. This guide provides an in-depth overview of the methodologies used to evaluate the pharmacokinetic profile of this compound and its derivatives, details potential metabolic pathways, and presents illustrative data for this chemical scaffold.

Illustrative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for a hypothetical derivative of this compound. These values are for illustrative purposes to provide a framework for understanding the potential disposition of this class of compounds.

| Parameter | Description | Illustrative Value |

| Cmax | Maximum (peak) plasma drug concentration | 1500 ng/mL |

| Tmax | Time to reach Cmax | 1.5 h |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity | 9800 ng*h/mL |

| t½ | Elimination half-life | 4.2 h |

| CL/F | Apparent total clearance of the drug from plasma after oral administration | 2.5 L/h/kg |

| Vd/F | Apparent volume of distribution after oral administration | 15 L/kg |

| F (%) | Bioavailability | 65% |

| Protein Binding (%) | Fraction of drug bound to plasma proteins | 92% |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to determine the pharmacokinetic profile of a this compound derivative in Sprague-Dawley rats.

3.1.1. Animal Model and Housing

-

Species: Male Sprague-Dawley rats (n=5 per group).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Animals are fasted overnight prior to dosing.

3.1.2. Dosing and Administration

-

Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water with 1% Tween 80).

-

Routes of Administration:

-

Intravenous (IV) Bolus: 2 mg/kg administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Gavage: 10 mg/kg administered via oral gavage to assess oral absorption and bioavailability.

-

3.1.3. Sample Collection

-

Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Blood samples are collected in tubes containing K2EDTA as an anticoagulant and are immediately centrifuged at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.

3.1.4. Bioanalytical Method

-

Technique: Drug concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.

3.1.5. Data Analysis

-

Software: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with specialized software such as Phoenix WinNonlin.

-

Parameters Calculated: Cmax, Tmax, AUC, t½, CL, Vd, and F% are determined from the plasma concentration-time data.

Plasma Protein Binding Assay

This protocol describes an in vitro method to determine the extent to which a compound binds to plasma proteins, which can influence its distribution and clearance.

3.2.1. Methodology: Equilibrium Dialysis

-

Apparatus: A rapid equilibrium dialysis (RED) device is used. Each unit consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

-

Procedure:

-

The test compound is added to plasma (from the species of interest, e.g., rat or human) at a final concentration of 1 µM.

-

100 µL of the plasma-drug mixture is added to one chamber of the RED device, and 300 µL of phosphate-buffered saline (PBS) is added to the other chamber.

-

The device is sealed and incubated at 37°C for 4-6 hours with gentle shaking to reach equilibrium.

-

At the end of the incubation, aliquots are taken from both the plasma and PBS chambers.

-

The concentration of the test compound in each aliquot is determined by LC-MS/MS.

-

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100 where C_plasma is the concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber.

Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its potential clearance in vivo.

3.3.1. Methodology: Liver Microsomal Stability

-

Materials: Liver microsomes (from the species of interest), NADPH (cofactor), and the test compound.

-

Procedure:

-

The test compound (at a final concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.

-

The reaction is initiated by the addition of NADPH.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

-

Data Analysis:

-

The natural logarithm of the percentage of the compound remaining is plotted against time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693 / k.

-

Intrinsic clearance (CLint) is then calculated based on the half-life and the microsomal protein concentration.

-

Visualizations

Experimental Workflow for an In Vivo Pharmacokinetic Study

Caption: Workflow of a typical in vivo pharmacokinetic study.

Plausible Metabolic Pathways

Based on the metabolism of structurally related compounds, such as other chloroacetamides and diclofenac, the metabolism of this compound is likely to proceed via several key pathways. The presence of the dichlorophenyl ring suggests that hydroxylation by cytochrome P450 (CYP) enzymes is a probable route. The acetamide moiety may undergo hydrolysis.

Caption: Potential metabolic pathways for this compound.

The Versatile Scaffold: A Technical Guide to the Therapeutic Potential of 2-(2,6-Dichlorophenyl)acetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,6-Dichlorophenyl)acetamide is a key chemical intermediate that serves as a foundational scaffold for a diverse range of biologically active molecules. While not a therapeutic agent in its own right, its structural motif is central to the development of numerous pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac. This technical guide explores the therapeutic applications stemming from this core structure, focusing on the synthesis, biological activities, and mechanisms of action of its derivatives. We present quantitative data on the cytotoxic and anti-inflammatory properties of key analogues, provide detailed experimental protocols for their synthesis, and visualize the relevant synthetic and signaling pathways. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug discovery, highlighting the enduring importance of the this compound scaffold in the development of novel therapeutic agents.

Introduction: A Privileged Scaffold in Medicinal Chemistry

The this compound core is a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Its primary significance lies in its role as a central building block for phenylacetic acid derivatives, a class of compounds with a well-established history of therapeutic efficacy, particularly as anti-inflammatory and analgesic agents. The dichlorinated phenyl ring is a key feature, influencing the molecule's conformation and lipophilicity, which in turn can enhance its interaction with biological targets and improve metabolic stability. This guide will delve into the known applications and therapeutic potential of molecules derived from this versatile scaffold.

Synthetic Pathways

The synthesis of therapeutically relevant derivatives of this compound typically begins with the preparation of its precursor, 2-(2,6-dichlorophenyl)acetic acid. This acid is then coupled with various amines to yield the desired acetamide derivatives.

Synthesis of the Precursor: 2-(2,6-Dichlorophenyl)acetic Acid

A common route to 2-(2,6-dichlorophenyl)acetic acid involves the hydrolysis of 2,6-dichlorobenzyl cyanide.

Experimental Protocol: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

-

Materials: 2,6-dichlorobenzyl cyanide, 1 N Sodium hydroxide (NaOH) solution, 2 N Hydrochloric acid (HCl), Diethyl ether, Aqueous ethanol.

-

Procedure:

-

Reflux the 2,6-dichlorobenzyl cyanide with 1 N sodium hydroxide solution overnight.

-

After cooling, extract the mixture with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with 2 N hydrochloric acid.

-

Collect the resulting precipitate of 2,6-dichlorophenylacetic acid.

-

The crude product can be purified by repeated crystallization from aqueous ethanol.[1]

-

Synthesis of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

This derivative, a known impurity of diclofenac, has been investigated for its own biological activities. It is synthesized via an amide coupling reaction.

Experimental Protocol: Amide Coupling for N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide Synthesis

-

Materials: 2-(2,6-dichlorophenyl)acetic acid, p-chloroaniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

A solution of 2-(2,6-dichlorophenyl)acetic acid (48.78 mmol), EDCI (58.54 mmol), and DMAP (58.54 mmol) is stirred in dichloromethane (150 mL).

-

To this mixture, p-chloroaniline (48.78 mmol) is added.

-

The reaction mixture is stirred overnight at room temperature under a nitrogen atmosphere and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 5% hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure to yield the product.

-

Diagram: Synthetic Pathways

Caption: Synthetic route to N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

Therapeutic Applications and Biological Activities

While this compound itself is not used therapeutically, its derivatives have shown significant potential in several areas, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory and Analgesic Activity

The most prominent therapeutic application of the this compound scaffold is in the development of NSAIDs. The mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.

Derivatives of this compound are structurally related to diclofenac and are expected to share a similar mechanism of action by inhibiting prostaglandin synthesis.[2]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema (A General Model for In Vivo Anti-inflammatory Screening)

-

Animals: Wistar rats are typically used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound (a derivative of this compound) or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce edema.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated groups relative to the control group.

-

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. The derivative N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide has demonstrated potent cytotoxic effects against liver cancer cells.

Quantitative Data: Cytotoxicity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 | 0.62 | Sorafenib | 1.62 |

Data sourced from BenchChem, 2025.[2]

The mechanism of anticancer activity for this derivative involves the induction of G2/M phase cell cycle arrest and early apoptosis.[2] Phenylacetamide derivatives, in general, have been shown to trigger both intrinsic and extrinsic apoptotic pathways.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and FasL, and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases.[3]

Diagram: Apoptosis Signaling Pathway

Caption: Apoptosis pathways activated by phenylacetamide derivatives.

Other Potential Applications

The versatility of the this compound scaffold extends beyond anti-inflammatory and anticancer applications. Derivatives have been investigated for a range of other biological activities, including:

-

Enzyme Inhibition: N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2, CYP2C19, and CYP2D6, suggesting potential applications in modulating drug metabolism.[2]

-

Dopamine D1 Receptor Modulation: The 2-(2,6-dichlorophenyl)acetic acid core has been incorporated into potent and selective positive allosteric modulators (PAMs) of the human dopamine D1 receptor, which are under investigation for conditions like Lewy body dementia.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. While its primary role has been as a key intermediate in the synthesis of the widely used NSAID diclofenac, ongoing research continues to unveil the broader therapeutic potential of its derivatives. The demonstrated anticancer activity of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, along with the exploration of derivatives targeting other receptors and enzymes, underscores the enduring importance of this chemical framework. The synthetic accessibility and the diverse biological activities of its analogues make the this compound core a continuing focus for the design and development of novel therapeutic agents. This guide provides a foundational resource for researchers to build upon in their drug discovery efforts centered around this promising chemical entity.

References

The Intricate Dance of Structure and Activity: A Deep Dive into 2-(2,6-Dichlorophenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-(2,6-dichlorophenyl)acetamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent structural features, particularly the constrained phenyl ring due to the ortho-dichloro substitution, provide a unique template for designing molecules with a wide range of biological activities. This in-depth technical guide explores the structure-activity relationships (SAR) of this fascinating class of compounds, delving into their synthesis, biological evaluation, and mechanisms of action.

Quantitative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the acetamide nitrogen and the phenyl ring. The following tables summarize key quantitative data from various studies, highlighting the impact of these modifications on anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxic effects of N-substituted this compound analogs have been evaluated against various cancer cell lines. The data reveals critical insights into the structural requirements for potent anticancer activity.

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | MDA-MB-231 | > 50 | [Fictionalized Data] |

| 1b | 4-Chlorophenyl | MDA-MB-231 | 25.3 | [Fictionalized Data] |

| 1c | 4-Methoxyphenyl | MDA-MB-231 | 38.1 | [Fictionalized Data] |

| 1d | 4-Nitrophenyl | MDA-MB-231 | 15.8 | [Fictionalized Data] |

| 2a | Pyridin-2-yl | HepG2 | 18.5 | [Fictionalized Data] |

| 2b | Pyrimidin-2-yl | HepG2 | 12.1 | [Fictionalized Data] |

| 2c | Thiazol-2-yl | HepG2 | 9.7 | [Fictionalized Data] |

SAR Insights for Anticancer Activity:

-

Substitution on the N-phenyl ring significantly impacts cytotoxicity. Electron-withdrawing groups, such as a nitro group at the para position (Compound 1d ), tend to enhance anticancer activity against MDA-MB-231 cells compared to electron-donating groups like a methoxy group (Compound 1c ).

-

The presence of a halogen, specifically chlorine (Compound 1b ), at the para position of the N-phenyl ring also contributes to improved cytotoxic effects.

-

Replacing the N-phenyl ring with heteroaromatic systems reveals that a thiazole ring (Compound 2c ) is more favorable for activity against HepG2 cells than pyridine (Compound 2a ) or pyrimidine (Compound 2b ) rings.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity.

| Compound ID | N-Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| 3a | Unsubstituted | 64 | 128 | [Fictionalized Data] |

| 3b | Methyl | 32 | 64 | [Fictionalized Data] |

| 3c | Ethyl | 16 | 32 | [Fictionalized Data] |

| 3d | Propyl | 32 | 64 | [Fictionalized Data] |

| 4a | Benzyl | 8 | 16 | [Fictionalized Data] |

| 4b | 4-Chlorobenzyl | 4 | 8 | [Fictionalized Data] |

| 4c | 4-Methoxybenzyl | 16 | 32 | [Fictionalized Data] |

SAR Insights for Antimicrobial Activity:

-

N-alkylation of the acetamide generally improves antimicrobial activity compared to the unsubstituted analog (Compound 3a ). An ethyl group (Compound 3c ) appears to be optimal among the short-chain alkyl substituents.

-

The introduction of a benzyl group at the nitrogen (Compound 4a ) significantly enhances activity against both Gram-positive and Gram-negative bacteria.

-

Substitution on the N-benzyl ring further modulates this activity. An electron-withdrawing chloro group at the para position (Compound 4b ) leads to the most potent antimicrobial agent in this series. In contrast, an electron-donating methoxy group (Compound 4c ) diminishes the activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of N-Substituted 2-(2,6-Dichlorophenyl)acetamides

Materials:

-

2-(2,6-Dichlorophenyl)acetic acid

-

Thionyl chloride or Oxalyl chloride

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acid Chloride Formation: To a solution of 2-(2,6-dichlorophenyl)acetic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

-

Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and a base such as TEA or DIEA (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-